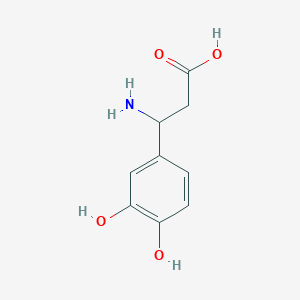
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THP-ET hydrochloride and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of THP-ET hydrochloride is not fully understood, but it has been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, THP-ET hydrochloride has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a critical role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
THP-ET hydrochloride has been shown to have a wide range of biochemical and physiological effects, including increased dopamine and serotonin release, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, THP-ET hydrochloride has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases and disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of THP-ET hydrochloride is its ability to modulate neurotransmitter activity in a precise and controlled manner. This makes it a valuable tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of THP-ET hydrochloride is its relatively short half-life, which can make it difficult to use in long-term studies.
Future Directions
There are a number of potential future directions for research on THP-ET hydrochloride. One area of interest is the development of new drugs that target the same neurotransmitter systems as THP-ET hydrochloride, but with improved pharmacological properties. Additionally, THP-ET hydrochloride could be used to investigate the role of neurotransmitters in the development of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, THP-ET hydrochloride could be used to study the effects of neurotransmitters on other physiological systems, such as the immune system and the cardiovascular system.
In conclusion, THP-ET hydrochloride is a valuable compound for scientific research due to its ability to modulate neurotransmitter activity and its wide range of biochemical and physiological effects. Further research on this compound could lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the role of neurotransmitters in the body.
Synthesis Methods
The synthesis of THP-ET hydrochloride involves the reaction of ethyl acetoacetate with urea and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified through a series of chemical reactions and recrystallization steps to yield a highly pure form of THP-ET hydrochloride.
Scientific Research Applications
THP-ET hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitter systems in the brain, the development of new drugs for the treatment of neurological disorders, and the investigation of cellular signaling pathways.
properties
CAS RN |
188719-54-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
USADHMZWJIGMJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CNC=NC1 |
Canonical SMILES |
CCOC(=O)C1CNC=NC1 |
synonyms |
5-Pyrimidinecarboxylicacid,1,4,5,6-tetrahydro-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)




![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)


![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
